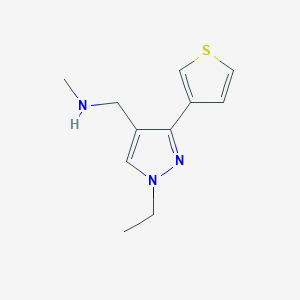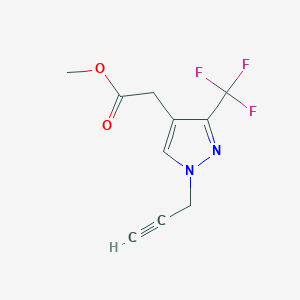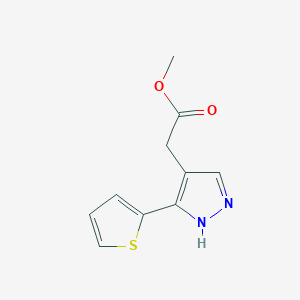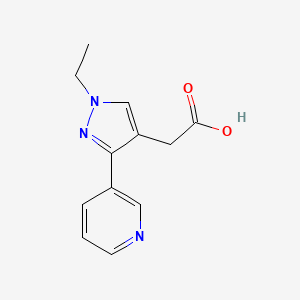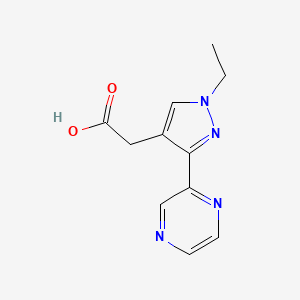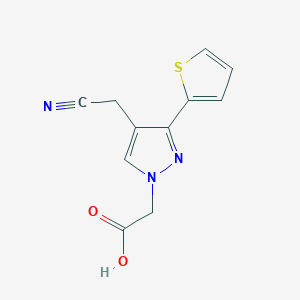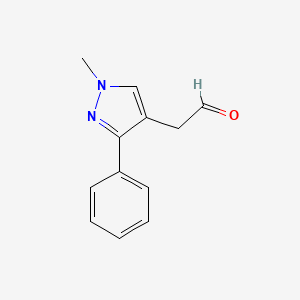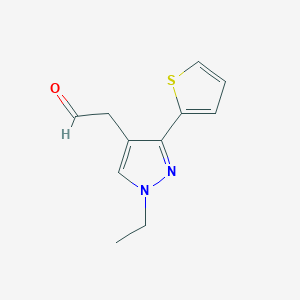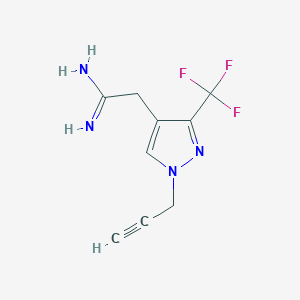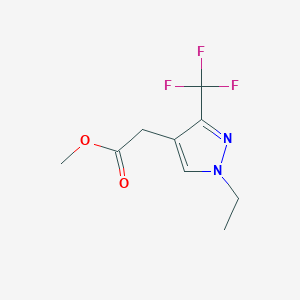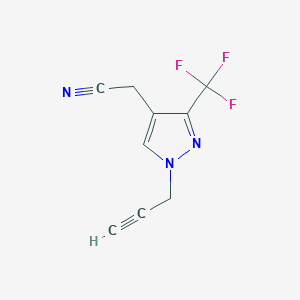
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehyde
Overview
Description
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehyde is a complex organic compound featuring a pyrazole ring substituted with a fluorinated ethyl group and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehyde typically involves multi-step organic synthesis:
Formation of the pyrazole ring: : Starting from ethyl acetoacetate and hydrazine hydrate.
Introduction of the pyridin-2-yl group: : Via a nucleophilic substitution reaction.
Fluoroethylation: : Through a nucleophilic substitution with a fluorinated ethyl halide.
Acetaldehyde introduction: : Employing a Vilsmeier-Haack reaction to introduce the formyl group.
Industrial Production Methods
In an industrial setting, the synthesis would be optimized for scale, focusing on high yield and purity, often utilizing continuous flow chemistry to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Conversion to corresponding acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Halogenation, alkylation, or acylation reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Sodium borohydride, lithium aluminium hydride.
Substitution: : Organolithium reagents, Grignard reagents.
Major Products
Oxidation: : Pyrazolyl carboxylic acids.
Reduction: : Pyrazolyl alcohols.
Substitution: : Variously substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Utilized as a building block for the synthesis of more complex heterocycles and pharmaceutical intermediates.
Biology
Investigated for its potential as an enzyme inhibitor due to its structural mimicry of bioactive molecules.
Medicine
Explored in the design of new drugs targeting neurological pathways, given its structural resemblance to bioactive natural products.
Industry
Potential use in the manufacture of advanced materials due to its unique electronic properties.
Mechanism of Action
The compound interacts with biological systems primarily through its pyrazole and pyridine rings, which can mimic natural substrates or inhibit enzymatic activity. Molecular targets might include enzymes with active sites conducive to interaction with nitrogen-containing heterocycles, influencing pathways involved in inflammation, cancer, or neurological functions.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehyde is unique due to the presence of the fluorinated ethyl group and the aldehyde function, which can participate in diverse chemical reactions, expanding its utility in synthetic organic chemistry.
Similar Compounds
2-(1-(2-chloroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehyde
2-(1-(2-bromoethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehyde
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehyde
This compound’s distinct structure allows it to participate in a range of chemical reactions, making it a versatile and valuable component in scientific research and industrial applications.
Properties
IUPAC Name |
2-[1-(2-fluoroethyl)-3-pyridin-2-ylpyrazol-4-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c13-5-7-16-9-10(4-8-17)12(15-16)11-3-1-2-6-14-11/h1-3,6,8-9H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHQSTKXQGDNMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2CC=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


